5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-Dioxide
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Overview
Description
5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-Dioxide is an organic compound belonging to the class of thiadiazolidines. It has the molecular formula C8H8N2O3S and a molecular weight of 212.23 g/mol . This compound is characterized by the presence of a thiadiazolidine ring with a phenyl group attached to it, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-Dioxide typically involves the reaction of sulfamide with phenyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiadiazolidine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-Dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-Dioxide involves its interaction with molecular targets such as enzymes. It acts as an inhibitor of tyrosine-protein phosphatases, which play a crucial role in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chloro-5-phenyl-3-thienyl)-1,2,5-thiadiazolidin-3-one 1,1-Dioxide: Similar structure but with a chlorine and thienyl group.
1,2,5-Thiadiazolidin-3-one 1,1-Dioxide: Lacks the phenyl group, making it less complex.
Uniqueness
5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-Dioxide is unique due to its phenyl group, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other thiadiazolidine derivatives and contributes to its diverse applications in research and industry .
Properties
CAS No. |
612532-44-6 |
---|---|
Molecular Formula |
C₈H₈N₂O₃S |
Molecular Weight |
212.23 |
Origin of Product |
United States |
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